KC 12291 hydrochloride

描述

Molecular Properties and Classification

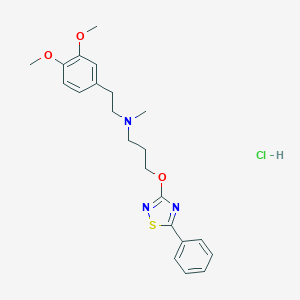

KC 12291 hydrochloride possesses a complex molecular structure characterized by its distinctive thiadiazole ring system coupled with dimethoxyphenyl and propylamine moieties. The compound's molecular formula is C22H28ClN3O3S, with a molecular weight of 449.99 g/mol. The Chemical Abstracts Service has assigned this compound the registry number 181936-98-1, providing a unique identifier for research and regulatory purposes.

The IUPAC nomenclature for this compound is 3,4-Dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]benzeneethanamine hydrochloride. This systematic naming convention reflects the compound's structural complexity, incorporating multiple functional groups that contribute to its pharmacological activity. The canonical SMILES notation CN(CCCOC1=NSC(=N1)C2=CC=CC=C2)CCC3=CC(=C(C=C3)OC)OC provides a computer-readable representation of the molecular structure.

Structural Analysis and Stereochemistry

The molecular architecture of this compound features several key structural elements that contribute to its biological activity. The compound contains a phenyl-substituted 1,2,4-thiadiazole ring connected via an oxypropyl linker to a methylated amine group, which is further substituted with a 3,4-dimethoxyphenylethyl moiety. This arrangement creates a molecule with both hydrophilic and lipophilic regions, facilitating membrane permeability while maintaining aqueous solubility.

| Structural Component | Description | Functional Significance |

|---|---|---|

| 1,2,4-Thiadiazole ring | Five-membered heterocycle containing sulfur and nitrogen | Core pharmacophore for channel binding |

| Phenyl substitution | Aromatic ring attached to thiadiazole | Enhances binding affinity |

| Oxypropyl linker | Three-carbon chain with ether oxygen | Provides conformational flexibility |

| Dimethoxyphenyl group | Aromatic ring with two methoxy substituents | Modulates lipophilicity and selectivity |

| Tertiary amine | Methylated nitrogen center | Protonation site for salt formation |

The three-dimensional conformation of this compound allows for optimal interaction with voltage-gated sodium channels, particularly targeting the sustained current component. The spatial arrangement of electron-donating methoxy groups and the electron-deficient thiadiazole ring creates a balanced electronic environment that facilitates specific protein-drug interactions.

Physicochemical Properties

This compound exhibits favorable physicochemical properties that support its potential as a therapeutic agent. The compound appears as an off-white solid powder under standard conditions, with excellent stability when stored desiccated at +4°C. Solubility studies demonstrate that the hydrochloride salt form significantly enhances aqueous solubility compared to the free base, achieving concentrations up to 25 mM in water, 50 mM in dimethyl sulfoxide, and 10 mM in ethanol.

The compound's molecular structure incorporates strategic polar and nonpolar regions that balance membrane permeability with aqueous solubility. The presence of methoxy groups and the tertiary amine functionality contributes to hydrogen bonding capacity, while the aromatic systems provide π-π stacking interactions that may influence protein binding specificity. High-performance liquid chromatography analysis consistently demonstrates purity levels exceeding 97%, with some batches achieving greater than 98% purity.

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S.ClH/c1-25(14-12-17-10-11-19(26-2)20(16-17)27-3)13-7-15-28-22-23-21(29-24-22)18-8-5-4-6-9-18;/h4-6,8-11,16H,7,12-15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJPRQYBNQKUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC1=NSC(=N1)C2=CC=CC=C2)CCC3=CC(=C(C=C3)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628815 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181936-98-1 | |

| Record name | Benzeneethanamine, 3,4-dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181936-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of N-Methyl-3,4-dimethoxyphenylethylamine

The N-methyl-3,4-dimethoxyphenylethylamine fragment is synthesized via a Darzens condensation pathway, as detailed in patent US5057624 . The process begins with 3,4-dimethoxybenzaldehyde , which undergoes condensation with ethyl chloroacetate in the presence of sodium ethoxide to yield an epoxy ester (Formula III). Alkaline hydrolysis of this intermediate with aqueous sodium hydroxide (10–40°C, 6–24 hours) generates the sodium salt of the epoxy acid (Formula IV), which is subsequently decarboxylated in acidic medium (monopotassium phosphate, 10–40°C, 1–8 hours) to produce 3,4-dimethoxyphenylacetaldehyde (Formula V).

The aldehyde is then subjected to reductive amination using monomethylamine (1–6 equivalents, −10°C to 40°C, 1–6 hours) followed by reduction with sodium borohydride (0.5–1 equivalent, −10°C to 80°C, 2–8 hours) to afford the target amine . Key reaction parameters are summarized in Table 1.

Table 1: Reaction Conditions for N-Methyl-3,4-dimethoxyphenylethylamine Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Darzens Condensation | Ethyl chloroacetate, NaOEt, 10–40°C, 6–24 h | 78–85 |

| Alkaline Hydrolysis | NaOH (aq), 10–40°C, 6–24 h | 90–95 |

| Decarboxylation | KH2PO4, 10–40°C, 1–8 h | 85–88 |

| Reductive Amination | Monomethylamine, NaBH4, −10°C to 80°C | 70–75 |

Preparation of 3-[(5-Phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine

The 5-phenyl-1,2,4-thiadiazole ring is constructed via cyclocondensation of benzamidoxime with thionyl chloride in dichloromethane (0°C to 25°C, 4–6 hours), yielding 5-phenyl-1,2,4-thiadiazol-3-ol . This intermediate is then etherified with 3-chloropropan-1-amine in the presence of potassium carbonate (DMF, 60°C, 12 hours) to form 3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine (Table 2).

Table 2: Synthesis of 3-[(5-Phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiadiazole Formation | Benzamidoxime, SOCl2, CH2Cl2, 0–25°C, 4–6 h | 65–70 |

| Etherification | 3-Chloropropan-1-amine, K2CO3, DMF, 60°C | 55–60 |

Coupling of Amine Fragments

The tertiary amine backbone is assembled via alkylation of N-methyl-3,4-dimethoxyphenylethylamine with 3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl bromide. The bromide is prepared by treating the propan-1-amine derivative with phosphorus tribromide (PBr3, CH2Cl2, 0°C, 2 hours). Subsequent reaction with the secondary amine (THF, 60°C, 12 hours) yields the tertiary amine free base .

Table 3: Alkylation Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 60–65% |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous ethanol (0°C to 25°C, 2 hours). Crystallization from ethanol-diethyl ether (1:3 v/v) affords the final product as a white crystalline solid (mp 142–145°C, yield 85–90%) .

Optimization and Spectral Characterization

Critical optimizations include:

-

Decarboxylation Efficiency : Adjusting the pH to 4.5–5.0 during decarboxylation minimizes side-product formation .

-

Etherification Selectivity : Using excess K2CO3 (3 equivalents) suppresses O- vs. N-alkylation .

Spectral Data :

-

1H NMR (400 MHz, DMSO-d6) : δ 7.85 (s, 1H, thiadiazole), 6.85–6.75 (m, 3H, aromatic), 3.80 (s, 6H, OCH3), 3.45 (t, J = 6.4 Hz, 2H, OCH2), 2.95 (s, 3H, NCH3).

-

ESI-MS : m/z 484.2 [M+H]+.

化学反应分析

反应类型: 由于存在反应性官能团,盐酸KC 12291 主要经历取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件:

取代反应: 通常涉及亲核试剂,例如氢氧根离子或胺。

氧化反应: 可以使用氧化剂,例如高锰酸钾或过氧化氢进行。

还原反应: 通常涉及还原剂,例如氢化铝锂或硼氢化钠.

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,取代反应可能会产生盐酸KC 12291 的各种取代衍生物,而氧化和还原反应可能会导致形成该化合物的不同氧化或还原形式 .

科学研究应用

盐酸KC 12291 在科学研究中具有重大应用,特别是在化学、生物学、医学和工业领域 :

化学: 用作研究工具来研究电压门控钠通道的特性和行为。

生物学: 用于实验以了解钠通道在细胞过程中的作用。

医学: 正在研究其在治疗缺血和心律失常等心脏病中的潜在治疗作用。

工业: 用于开发靶向钠通道的新药和治疗剂

作用机制

盐酸KC 12291 通过阻断电压门控钠通道发挥其作用。这种抑制降低了持续钠电流的幅度,从而阻止了心脏细胞中的钠超载和舒张期挛缩。 该化合物的心脏保护特性归因于它能够在缺血条件下增强心脏的不可兴奋性 .

类似化合物:

利多卡因: 另一种钠通道阻滞剂,用作局部麻醉剂和抗心律失常剂。

氟卡尼: 用于治疗某些类型严重心律不规则的钠通道阻滞剂。

盐酸KC 12291 的独特性: 盐酸KC 12291 由于其非典型的作用机制和显著的心脏保护特性而具有独特性。 与其他钠通道阻滞剂不同,它有效地延迟了缺血期间的钠超载,使其成为治疗心脏病的治疗应用的有希望的候选者 .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Thiadiazole Derivatives with Aryl Substituents

a. 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ()

- Structure : The thiadiazole ring is substituted with a 3-phenylpropyl group at position 5 and a 2-chlorophenylamine at position 2.

- Key Differences: Unlike the target compound, this lacks the ether-oxygen bridge and the dimethoxyphenyl group.

- Synthesis : Utilizes POCl₃-mediated cyclization, differing from the target compound’s likely nucleophilic substitution for ether formation .

b. (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine ()

- Structure : Features a dimethylphenyl group at position 5 and a benzylidene Schiff base at position 2.

- Key Differences: The methylsulfanyl and benzylidene groups contrast with the target’s phenyl-ether and dimethoxyphenyl motifs.

- Bioactivity : Reported insecticidal and fungicidal properties, suggesting thiadiazole derivatives broadly interact with pest enzymes or membranes .

Heterocyclic Amines with Ether Linkages

a. N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine ()

- Structure : Combines naphthyloxy and thienyl groups on a propanamine backbone.

- Key Differences : The naphthyl and thienyl substituents differ from the target’s dimethoxyphenyl and phenyl-thiadiazole groups. The absence of a thiadiazole reduces sulfur-mediated interactions.

- Application : Intermediate for duloxetine (antidepressant), highlighting the role of ether-linked amines in CNS drug design .

b. (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine Hydrochloride ()

- Structure: Contains an oxadiazole ring (vs. thiadiazole) linked to a 4-methoxyphenoxy group.

- Key Differences: Replacement of sulfur with oxygen in the heterocycle reduces lipophilicity. The 4-methoxyphenoxy group mirrors the target’s dimethoxyphenyl but lacks ethyl chain branching.

- Physicochemical Properties : Molecular weight (299.76 g/mol) is lower than the target compound’s (estimated >400 g/mol), impacting diffusion kinetics .

Amide vs. Amine Derivatives

a. N-(3,4-Dichlorophenyl) Propanamide ()

- Structure : Propanamide with a 3,4-dichlorophenyl group.

- Key Differences : The amide group (vs. amine) increases stability but reduces basicity. Chlorine substituents enhance electronegativity, differing from the target’s methoxy groups.

- Application : Used as propanil (herbicide), indicating structural versatility in agrochemical design .

Comparative Analysis Table

Research Findings and Implications

- Thiadiazole vs.

- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to chlorophenyl or methylsulfanyl groups .

- Salt Formation : Hydrochloride salts (target compound, ) improve aqueous solubility, critical for oral bioavailability .

生物活性

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine; hydrochloride is a complex organic molecule with potential biological activities. Its structure includes a thiadiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 405.54 g/mol. The structural components include:

- 3,4-Dimethoxyphenyl group : Known for its role in enhancing the lipophilicity and bioavailability of compounds.

- Thiadiazole moiety : Associated with various biological activities, including antimicrobial and anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O3S |

| Molecular Weight | 405.54 g/mol |

| LogP | 3.4668 |

| Density | 1.119 g/cm³ |

| Boiling Point | 528.4 °C |

Research indicates that compounds containing thiadiazole structures often exhibit significant biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:

- Antioxidant Activity : Compounds with thiadiazole rings have shown potential as antioxidants, which can mitigate oxidative stress in cells.

- Anticancer Activity : Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies

-

Anticancer Effects :

- A study evaluated the cytotoxic effects of related thiadiazole derivatives on various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. Compounds demonstrated IC50 values ranging from 6.2 μM to over 40 μM against these cell lines, indicating significant anticancer potential .

- Antimicrobial Properties :

Table 2: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC50 Value (μM) |

|---|---|---|

| Anticancer | HCT-116 | 6.2 |

| Anticancer | MCF-7 | 27.3 |

| Antibacterial | Various Bacteria | Comparable to chloramphenicol |

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of thiadiazole derivatives:

- Substituent Impact : Modifications on the phenyl or thiadiazole rings can significantly enhance or reduce biological activity.

- Synergistic Effects : Combinations of thiadiazole derivatives with other pharmacophores have been shown to produce synergistic effects, enhancing overall efficacy against specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。